Cas no 1805877-80-8 (Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate)

Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate is a versatile intermediate in organic synthesis, particularly valued for its bifunctional reactivity due to the presence of both ester and ketone moieties. The compound features a chloro-substituted oxopropyl group, enhancing its utility in nucleophilic substitution reactions, while the ethyl ester and carboxyl groups offer flexibility for further derivatization. Its structural properties make it suitable for applications in pharmaceutical and agrochemical research, where precise functionalization is critical. The compound exhibits good stability under standard handling conditions, ensuring reliable performance in synthetic workflows. Its well-defined reactivity profile facilitates controlled transformations, making it a practical choice for complex molecule construction.
Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate structure
1805877-80-8 structure
商品名:Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate
CAS番号:1805877-80-8
MF:C13H13ClO5
メガワット:284.692323446274
CID:4956422

Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate
    • インチ: 1S/C13H13ClO5/c1-2-19-13(18)10-4-8(5-11(15)7-14)3-9(6-10)12(16)17/h3-4,6H,2,5,7H2,1H3,(H,16,17)
    • InChIKey: MIJGKVYXFKOWLT-UHFFFAOYSA-N
    • ほほえんだ: ClCC(CC1C=C(C(=O)O)C=C(C(=O)OCC)C=1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 355
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 80.7

Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015006692-1g
Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate
1805877-80-8 97%
1g
1,504.90 USD 2021-06-21

Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate 関連文献

Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoateに関する追加情報

Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate: A Comprehensive Overview

Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate, with the CAS number 1805877-80-8, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound, often referred to as Ethyl 3-carboxy-5-(3-chloroacryloyl)benzoate, belongs to the class of benzoic acid derivatives and exhibits a complex structure that combines both aromatic and aliphatic functionalities.

The molecular structure of Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate is characterized by a benzoate backbone with substituents at the 3 and 5 positions. The 3-position bears a carboxylic acid group, while the 5-position is substituted with a chlorinated acryloyl group. This combination of functional groups imparts the compound with unique reactivity and selectivity, making it an attractive candidate for use in advanced chemical synthesis and material science applications.

Recent studies have highlighted the potential of Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate in the development of novel materials, particularly in the field of polymer chemistry. Researchers have explored its ability to act as a monomer in free radical polymerization reactions, leading to the formation of high-performance polymers with tailored mechanical and thermal properties. The presence of the chlorinated acryloyl group enhances the polymer's resistance to environmental factors such as UV radiation and oxidative degradation, making it suitable for use in outdoor applications.

In addition to its role in polymer synthesis, Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate has also been investigated for its potential in drug delivery systems. The compound's ability to form stable complexes with various therapeutic agents has been leveraged to develop targeted drug delivery platforms. These systems utilize the compound's biocompatible nature and controlled release properties to enhance the efficacy of drugs while minimizing side effects.

The synthesis of Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate involves a multi-step process that typically begins with the preparation of the corresponding benzoic acid derivative. The introduction of the chlorinated acryloyl group is achieved through a nucleophilic substitution reaction, followed by esterification to yield the final product. Recent advancements in catalytic techniques have enabled more efficient and environmentally friendly methods for synthesizing this compound, reducing production costs and minimizing waste generation.

From an analytical standpoint, Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate has been extensively studied using modern spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These studies have provided valuable insights into the compound's molecular structure, stability, and reactivity under various conditions. For instance, NMR analysis has revealed the presence of distinct proton environments corresponding to the aromatic ring, ester group, and chlorinated acryloyl substituent.

The compound's thermal stability has also been a subject of interest, with differential scanning calorimetry (DSC) experiments indicating a high decomposition temperature, which is advantageous for its use in high-performance materials. Furthermore, computational chemistry methods have been employed to predict the compound's electronic properties and reactivity under different conditions, providing a deeper understanding of its behavior in chemical reactions.

In terms of environmental impact, Ethyl 3-carboxy-5-(3-chloro-2-oxopropyl)benzoate has been assessed for its biodegradability and toxicity. Studies suggest that under aerobic conditions, the compound undergoes gradual degradation by microbial action, though its persistence in aquatic environments remains a concern due to its hydrophobic nature. Efforts are currently underway to develop more sustainable production methods and recycling strategies to mitigate its environmental footprint.

Looking ahead, Ethyl 3-carboxy-5-(3-chloroacryloyl)benzoate holds promise for further exploration in emerging areas such as bio-based materials and green chemistry. Its unique combination of functional groups makes it an ideal candidate for designing eco-friendly polymers and coatings that meet stringent performance requirements while minimizing environmental impact.

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